molecular formula C10H10N2 B14199186 Benzene--pyrimidine (1/1) CAS No. 835653-03-7

Benzene--pyrimidine (1/1)

Cat. No.: B14199186
CAS No.: 835653-03-7
M. Wt: 158.20 g/mol
InChI Key: CRLNSROCLKFIOK-UHFFFAOYSA-N
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Description

Benzene–pyrimidine (1/1) is a compound that combines the aromatic properties of benzene with the heterocyclic nature of pyrimidine. Benzene is a well-known aromatic hydrocarbon, while pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The fusion of these two structures results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene–pyrimidine (1/1) can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzene derivatives with pyrimidine precursors in the presence of catalysts such as palladium or copper can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of benzene–pyrimidine (1/1) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: Benzene–pyrimidine (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

Scientific Research Applications

Benzene–pyrimidine (1/1) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzene–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.

    Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

    Benzene: A six-membered aromatic hydrocarbon with no heteroatoms.

Comparison: Benzene–pyrimidine (1/1) is unique due to the combination of benzene’s aromaticity and pyrimidine’s heterocyclic nature. This fusion results in distinct chemical and physical properties that are not observed in the individual components. For example, the presence of nitrogen atoms in the pyrimidine ring can influence the compound’s reactivity and interactions with other molecules, making it more versatile in various applications .

Properties

CAS No.

835653-03-7

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

benzene;pyrimidine

InChI

InChI=1S/C6H6.C4H4N2/c1-2-4-6-5-3-1;1-2-5-4-6-3-1/h1-6H;1-4H

InChI Key

CRLNSROCLKFIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1=CN=CN=C1

Origin of Product

United States

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